N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide
Overview
Description
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzodiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide typically involves multiple steps. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine moiety. The final step involves the attachment of the phenoxyacetamide group.
Preparation of Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of Piperazine Moiety: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 4-ethylpiperazine.
Attachment of Phenoxyacetamide Group: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
- 2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and piperazine moiety are particularly noteworthy for their roles in enhancing biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-3-27-11-13-28(14-12-27)16-22-25-20-15-18(9-10-21(20)26(22)2)24-23(29)17-30-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIJRKNSMTXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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